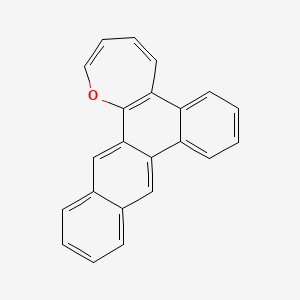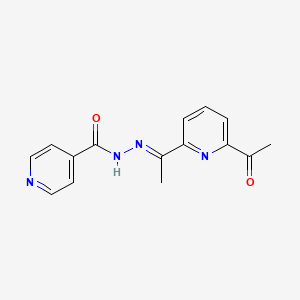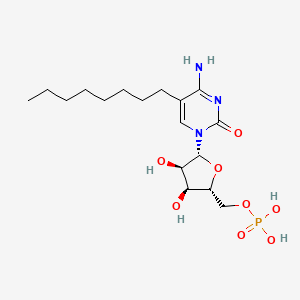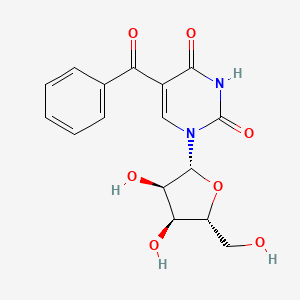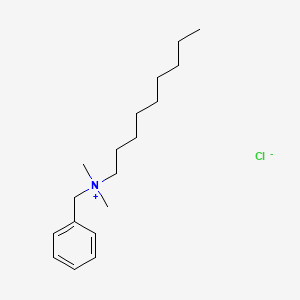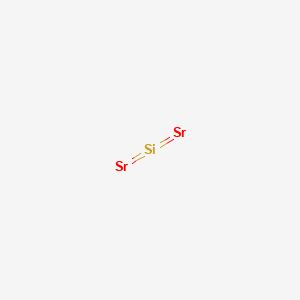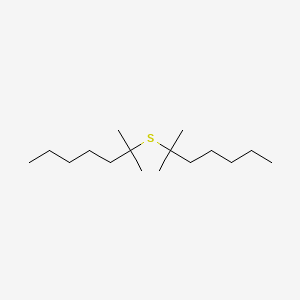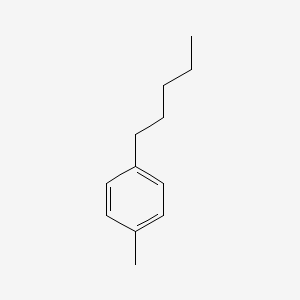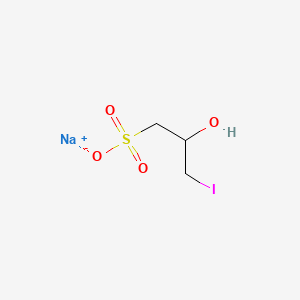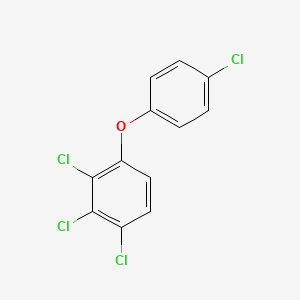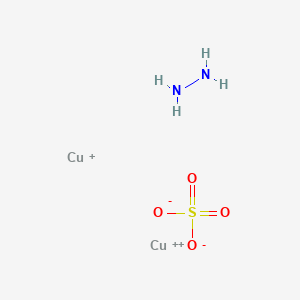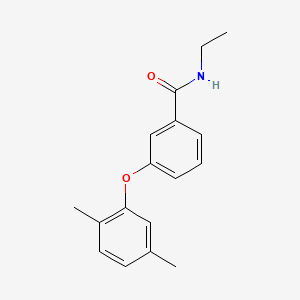
Boron(1+), (2,2'-bipyridine)diphenyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 149975, also known as (2,2’-Bipyridine)diphenylboronchloride, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine ligand coordinated to a boron center with two phenyl groups and a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 149975 typically involves the reaction of bipyridine with diphenylboron chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chloride bond. The general reaction scheme is as follows:
Reactants: Bipyridine and diphenylboron chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of NSC 149975 may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
NSC 149975 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, potentially leading to the formation of borohydrides.
Substitution: The chloride ion in NSC 149975 can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
科学的研究の応用
NSC 149975 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of boron-containing compounds in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which NSC 149975 exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The bipyridine ligand plays a crucial role in stabilizing the boron center and facilitating these interactions.
類似化合物との比較
Similar Compounds
- (2,2’-Bipyridine)diphenylboronfluoride
- (2,2’-Bipyridine)diphenylboronhydride
- (2,2’-Bipyridine)diphenylboronacetate
Uniqueness
NSC 149975 is unique due to its chloride ion, which can be easily substituted, making it a versatile compound for various chemical modifications. This property distinguishes it from other similar compounds and enhances its utility in different research applications.
特性
CAS番号 |
14075-86-6 |
|---|---|
分子式 |
C22H18BN2+ |
分子量 |
321.2 g/mol |
IUPAC名 |
8,8-diphenyl-7,9-diazonia-8-boranuidatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene |
InChI |
InChI=1S/C22H18BN2/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-17-9-7-15-21(24)22-16-8-10-18-25(22)23/h1-18H/q+1 |
InChIキー |
OHRYEHMKFIDJIK-UHFFFAOYSA-N |
正規SMILES |
[B-]1([N+]2=CC=CC=C2C3=CC=CC=[N+]31)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



